(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC13536725
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO5 |
|---|---|
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 |
| Standard InChI Key | OUMGDKNJBOQXND-PWSUYJOCSA-N |
| Isomeric SMILES | C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound with a specific stereochemistry and functional groups that contribute to its unique properties. This compound is characterized by its cyclohexane ring, a carboxylic acid group, and a nitrophenyl moiety attached via an oxoethyl linker. The compound's CAS number is 161838-23-9, and it is available from suppliers like Parchem .
Synthesis and Preparation
While specific synthesis details for (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid are not readily available in the provided sources, compounds with similar structures often involve multi-step syntheses starting from simpler precursors. These processes typically involve reactions such as Friedel-Crafts acylation, followed by reduction and oxidation steps to introduce the necessary functional groups.
Spectroscopic and Analytical Data
Spectroscopic analysis, such as NMR and IR spectroscopy, is crucial for confirming the structure of organic compounds like (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid. These methods help identify the functional groups and stereochemistry present in the molecule.
| Spectroscopic Method | Expected Signals |
|---|---|
| 1H NMR | Signals for cyclohexane protons, oxoethyl protons, and aromatic protons. |
| 13C NMR | Signals for carbonyl carbons, aromatic carbons, and cyclohexane carbons. |
| IR Spectroscopy | Absorptions for C=O groups (carboxylic acid and oxoethyl), NO2 group, and aromatic C=C bonds. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume